5-(Difluoromethyl)furan-2-carboxylic acid
Overview
Description
5-(Difluoromethyl)furan-2-carboxylic acid is an organic compound with the molecular formula C6H4F2O3 and a molecular weight of 162.09 g/mol It is characterized by the presence of a furan ring substituted with a difluoromethyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Difluoromethyl)furan-2-carboxylic acid typically involves the introduction of a difluoromethyl group into a furan ring followed by carboxylation. One common method involves the reaction of furan with difluoromethylating agents under controlled conditions to introduce the difluoromethyl group. Subsequent carboxylation of the furan ring yields the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the product. The process may also involve purification steps such as recrystallization or chromatography to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
5-(Difluoromethyl)furan-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furan derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.
Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2,5-dicarboxylic acid, while reduction may produce 5-(difluoromethyl)furan-2-methanol .
Scientific Research Applications
5-(Difluoromethyl)furan-2-carboxylic acid has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of polymers, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 5-(Difluoromethyl)furan-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The difluoromethyl group can influence the compound’s reactivity and binding affinity to enzymes or receptors. The furan ring structure allows for interactions with various biological molecules, potentially affecting metabolic processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-(Difluoromethyl)furan-2-carboxylic acid include:
Furan-2-carboxylic acid: Lacks the difluoromethyl group, making it less reactive in certain chemical reactions.
5-(Chloromethyl)furan-2-carboxylic acid: Contains a chloromethyl group instead of a difluoromethyl group, leading to different chemical properties and reactivity.
Furan-2,5-dicarboxylic acid: Contains two carboxylic acid groups, making it more acidic and reactive in different contexts.
Uniqueness
The presence of the difluoromethyl group in this compound imparts unique chemical properties, such as increased lipophilicity and altered electronic effects, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
5-(difluoromethyl)furan-2-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F2O3/c7-5(8)3-1-2-4(11-3)6(9)10/h1-2,5H,(H,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKFNVXVMUIBVAK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)C(=O)O)C(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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